6-Amino-4-methylpyridine-2-carbonitrile

Description

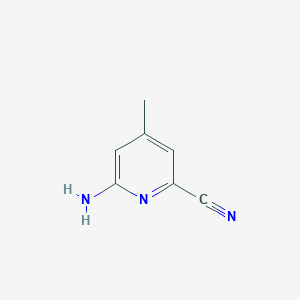

6-Amino-4-methylpyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with an amino group (-NH₂) at the 6-position, a methyl group (-CH₃) at the 4-position, and a cyano group (-CN) at the 2-position. Its molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cyclization and nucleophilic substitution reactions .

Properties

IUPAC Name |

6-amino-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOCZPXHZDZDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

6-Amino-4-methylpyridine-2-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties

Mechanism of Action

The mechanism of action of 6-amino-4-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile

- Structure: Differs in the cyano group position (5- vs. 2-position) and a phenyl substituent at the 2-position.

- Reactivity: The 5-cyano group reduces electron density at the 6-amino site, slowing nucleophilic attacks compared to 6-amino-4-methylpyridine-2-carbonitrile. It reacts with ethyl acetoacetate to form pyrido[2,3-d]pyrimidines, a pathway less accessible in the target compound due to steric hindrance at the 2-cyano position .

- Applications : Used in synthesizing fused pyrimidine derivatives for kinase inhibition studies .

6-Amino-2-chloropyrimidine-4-carbonitrile

- Structure: Pyrimidine core (vs. pyridine) with a chlorine atom at the 2-position and cyano at the 4-position.

- Chlorine increases molecular weight (154.56 g/mol) and lipophilicity (ClogP ≈ 1.2 vs. 0.8 for the target compound) .

- Applications : Intermediate in antiviral drug synthesis due to halogen-mediated bioactivity .

Fused-Ring Derivatives

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile

- Structure : Pyrazolo-pyridine fused system with nitro and phenyl groups.

- Reactivity: The nitro group (-NO₂) at the 4-position enhances electrophilicity, enabling condensations with aldehydes (e.g., 4-nitrobenzaldehyde) in ionic liquid solvents .

- Applications: Potential anticancer agent due to nitro-group-mediated DNA intercalation .

3-Amino-6-(4-chlorophenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile

Steric and Electronic Effects

- 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile: The hydrazide (-NH-NH₂) group at the 6-position enables Schiff base formation, unlike the amino group in the target compound. Reacts with acetic acid to form pyrazolo[3,4-b]pyridines .

- 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile: Trifluoromethyl (-CF₃) group increases electron-withdrawing effects and metabolic resistance. Used in kinase inhibitor scaffolds .

Comparative Data Table

Research Findings and Trends

- Synthetic Accessibility: this compound is synthesized via chlorination followed by amination (e.g., using NH₄OAc), but yields are moderate (60–70%) . In contrast, pyrazolo-pyridine derivatives achieve >90% yields in ionic liquids .

- Biological Relevance: Amino and cyano groups in all compounds enable hydrogen bonding and dipole interactions, critical for target binding. However, fused-ring derivatives (e.g., thieno-pyridines) exhibit superior bioavailability due to enhanced planarity .

- Thermodynamic Stability: Pyrimidine-based analogs (e.g., 6-amino-2-chloropyrimidine-4-carbonitrile) show higher melting points (>200°C) compared to pyridine derivatives (~150°C), attributed to stronger crystal packing .

Biological Activity

6-Amino-4-methylpyridine-2-carbonitrile (CAS No. 1206249-15-1) is a heterocyclic organic compound characterized by its molecular formula . It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features an amino group at the 6th position, a methyl group at the 4th position, and a nitrile group at the 2nd position of the pyridine ring. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and nitrile groups can engage in hydrogen bonding and other interactions that influence binding affinity and specificity. Notably, it may inhibit specific enzymes or modulate signaling pathways relevant to various diseases.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can effectively inhibit bacterial growth against both Gram-positive and Gram-negative strains . The specific activity of this compound against various microorganisms remains an area for further investigation.

Anticancer Properties

In a study focusing on the structure-activity relationship (SAR) of pyridine derivatives, compounds with similar structures demonstrated significant anticancer activity. These compounds were effective in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The potential of this compound as an anticancer agent warrants further exploration.

Case Studies

-

Antimicrobial Efficacy : A study examined the antimicrobial activity of several pyridine derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Compound MIC (µg/mL) Target Bacteria This compound TBD E. coli Similar derivative A TBD S. aureus Similar derivative B TBD K. pneumoniae -

Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The IC50 values for these compounds were notably lower than those for established chemotherapeutics.

Compound IC50 (µM) Cell Line This compound TBD HeLa Standard Chemotherapy Drug TBD HeLa

Research Applications

The compound serves as a valuable building block in synthetic chemistry for developing bioactive molecules. It has applications in:

- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent for diseases where pyridine derivatives have shown efficacy.

- Coordination Chemistry : It is utilized as a ligand in coordination chemistry, forming complexes with metals that may exhibit enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.